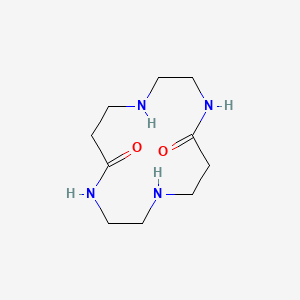

1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Descripción

Propiedades

IUPAC Name |

1,4,8,11-tetrazacyclotetradecane-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQVHJIRVCAHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC(=O)CCNCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423029 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97565-24-7 | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Bisacylation of 1,3-Diaminopropane

- Reactants: 1,3-diaminopropane and 2 equivalents of chloroacetyl chloride

- Conditions:

- Base: Alkali metal carbonate (e.g., potassium carbonate)

- Solvent: Mixture of water and chlorinated aliphatic hydrocarbon (e.g., methylene chloride)

- Temperature: 0°C to 30°C

- Time: 90 minutes to 4 hours

- Outcome: Formation of a dichlorodiamide intermediate (compound I)

Step 2: Cyclization to Dioxocyclam

- Reactants: Dichlorodiamide intermediate and 1 equivalent of 1,3-diaminopropane

- Conditions:

- Base: Alkali metal carbonate (e.g., sodium carbonate)

- Solvent: Acetonitrile

- Temperature: 78°C to 83°C

- Time: 20 to 30 hours

- Outcome: Formation of 1,4,8,11-tetraazacyclotetradecane-5,12-dione (dioxocyclam, compound II)

Step 3: Reduction to 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

- Reactants: Dioxocyclam and reducing agent Red-Al (65% solution in toluene)

- Conditions:

- Solvent: Dry toluene

- Temperature: 20°C to 35°C

- Time: 90 minutes to 4 hours

- Workup: Quenching with sodium hydroxide, extraction, drying, and evaporation

- Outcome: Reduction of dioxocyclam to the corresponding tetraamine cyclam (compound III)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 1,3-Diaminopropane + Chloroacetyl chloride | K2CO3, H2O + CH2Cl2, 0–30°C, 1.5–4 h | Dichlorodiamide (I) |

| 2 | Dichlorodiamide + 1,3-Diaminopropane | Na2CO3, Acetonitrile, 78–83°C, 20–30 h | Dioxocyclam (II) |

| 3 | Dioxocyclam + Red-Al | Toluene, 20–35°C, 1.5–4 h | 1,4,8,11-Tetraazacyclotetradecane (III) |

This method is noted for its simplicity, use of inexpensive starting materials, and environmentally acceptable conditions.

Preparation via Tetratosylation and Cyclization of Acyclic Tetraamine (Three-Step Process)

Described in patent US5608061A, this alternative approach uses an acyclic tetraamine as starting material and proceeds as follows:

Step 1: Tetratosylation of N,N'-Bis(3-aminopropyl)ethylenediamine

- Reactants: Acyclic tetraamine and 4 to 5 equivalents of p-toluenesulfonyl chloride (tosyl chloride)

- Conditions:

- Base: Sodium carbonate

- Catalysts: 4-Dimethylaminopyridine (DMAP) and sodium iodide

- Solvent: Tetrahydrofuran (THF)

- Temperature: 55°C to 75°C

- Time: 3 to 5 hours

- Outcome: Formation of tetratoluenesulfonamide compound (I)

Step 2: Cyclization to Tetratosyl Cyclam

- Reactants: Tetratosylamide compound and 1 to 1.5 equivalents of ethyleneglycol ditosylate

- Conditions:

- Base: Mixture of sodium hydroxide (beads) and potassium carbonate (anhydrous) or cesium carbonate

- Catalyst: Tetrabutylammonium hydrogen sulfate

- Solvent: Dimethylformamide (DMF)

- Temperature: 75°C to 125°C

- Time: 4 to 7 hours

- Outcome: Formation of tetratosyl cyclam (II)

Step 3: Detosylation to 1,4,8,11-Tetraazacyclotetradecane

- Reactants: Tetratosyl cyclam and hydrobromic acid (48%) with glacial acetic acid

- Conditions:

- Temperature: Reflux

- Time: 30 hours to 3 days

- Alternative Detosylation Methods:

- Concentrated sulfuric acid at 80°C to 120°C for 2 to 5 hours

- Sodium phosphate and freshly prepared sodium amalgam under argon at 80°C for 1 to 4 days

- Workup: Basification with sodium hydroxide solution

- Outcome: Formation of 1,4,8,11-tetraazacyclotetradecane (III)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | N,N'-Bis(3-aminopropyl)ethylenediamine + Tosyl chloride | Na2CO3, DMAP, NaI, THF, 55–75°C, 3–5 h | Tetratosylamide (I) |

| 2 | Tetratosylamide + Ethyleneglycol ditosylate | NaOH + K2CO3 or Cs2CO3, TBHS, DMF, 75–125°C, 4–7 h | Tetratosyl cyclam (II) |

| 3 | Tetratosyl cyclam + HBr + Acetic acid | Reflux, 30 h to 3 days (or alternatives) | 1,4,8,11-Tetraazacyclotetradecane (III) |

This method is recognized for its efficiency and economic use of commercially available acyclic tetraamines. The use of tosyl protecting groups facilitates selective cyclization and subsequent deprotection to yield the target macrocycle.

Comparative Analysis of Preparation Methods

| Feature | Bisacylation & Cyclization Method | Tetratosylation & Cyclization Method |

|---|---|---|

| Starting Material | 1,3-Diaminopropane (acyclic diamine) | N,N'-Bis(3-aminopropyl)ethylenediamine (acyclic tetraamine) |

| Key Functionalization | Bisacylation with chloroacetyl chloride | Tetratosylation with p-toluenesulfonyl chloride |

| Cyclization Agent | 1,3-Diaminopropane | Ethyleneglycol ditosylate |

| Cyclization Conditions | Acetonitrile, 78–83°C, 20–30 h | DMF, 75–125°C, 4–7 h |

| Deprotection/Reduction Step | Reduction with Red-Al in toluene, 20–35°C, 1.5–4 h | Detosylation with HBr/acetic acid or sulfuric acid |

| Environmental Considerations | Mild temperatures, aqueous-organic biphasic system | Use of tosyl protecting groups and strong acids |

| Overall Yield and Purity | High purity, moderate yield | Efficient, scalable, economic |

Research Findings and Notes

The bisacylation method offers a simpler and environmentally acceptable process using inexpensive reagents and mild conditions, suitable for laboratory scale and potentially industrial scale synthesis.

The tetratosylation method, while involving more steps and harsher reagents, allows for greater control over the functionalization and cyclization process, which can be advantageous for synthesizing derivatives or analogs of the macrocycle.

Both methods require careful control of reaction temperature and time to optimize yield and purity.

Reduction of the diketone macrocycle (dioxocyclam) to the tetraamine (cyclam) is a critical step in the bisacylation route, typically achieved using Red-Al under inert atmosphere conditions.

The detosylation step in the tetratosylation route is lengthy and may require alternative methods depending on scale and desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.

Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Alkylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Catalysis

1,4,8,11-Tetraazacyclotetradecane-5,12-dione acts as a ligand in catalytic processes. Its ability to enhance reaction rates and selectivity makes it valuable in organic synthesis. The compound's structure allows it to stabilize transition states and intermediates during chemical reactions, leading to improved yields and efficiency .

Metal Complexation

This compound forms stable complexes with transition metals, which is crucial for materials science. These metal complexes can be utilized in the development of new catalysts and sensors. The coordination properties of this compound have been extensively studied for their potential applications in ion separation and enzyme mimicry .

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Ni(II) | Moderate | Sensor Development |

| Co(II) | High | Biological Mimicry |

Pharmaceutical Development

The structural characteristics of this compound enable its application in drug design. Researchers are investigating its potential to target specific biological pathways and improve drug delivery systems. Its ability to form stable complexes with biologically relevant metals enhances its utility in medicinal chemistry .

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatography and spectroscopy techniques. It aids in the detection and quantification of various substances within complex mixtures. The unique properties of this compound facilitate the development of sensitive analytical methods for environmental monitoring and quality control in pharmaceuticals .

Environmental Science

The compound shows promise in environmental applications, particularly in the remediation of heavy metal pollutants. Its ability to chelate heavy metals allows for effective removal from contaminated water sources. This sustainable approach to environmental cleanup is gaining attention as regulations on pollution become stricter .

Case Studies

Case Study 1: Catalytic Applications

A study demonstrated that this compound significantly increased the efficiency of a palladium-catalyzed reaction by stabilizing the palladium complex. This led to a reduction in reaction time by 30% while maintaining high selectivity for the desired product .

Case Study 2: Drug Delivery Systems

Research highlighted the use of this compound as a carrier for anticancer drugs. By forming complexes with platinum-based drugs, it enhanced their solubility and bioavailability in cellular environments. In vitro studies showed an increase in cytotoxicity against cancer cells compared to unmodified drugs .

Mecanismo De Acción

The mechanism by which 1,4,8,11-Tetraazacyclotetradecane-5,12-dione exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a chelating agent, forming stable complexes with metal ions through its nitrogen and oxygen atoms. The molecular targets and pathways involved vary based on the context of its use.

Comparación Con Compuestos Similares

Cyclam (1,4,8,11-tetraazacyclotetradecane)

Cyclen (1,4,7,10-tetraazacyclododecane)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

1,4,8,11-Tetraazacyclotetradecane-5,12-dione, also known as 5,12-Dioxocyclam or its dihydrate form, is a complex organic compound notable for its unique cyclic structure containing four nitrogen atoms within a 14-membered ring. This compound has garnered attention in various fields due to its significant biological activities and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H20N4O2

- Molecular Weight : Approximately 264.32 g/mol

- Structure : The compound features two carbonyl groups (C=O) and is characterized by its cyclic arrangement of nitrogen atoms which contribute to its reactivity and binding capabilities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Metal Complexation : This compound forms stable complexes with transition metals, enhancing its utility in catalysis and sensor development. Its ability to bind metal ions is crucial for its applications in medicinal chemistry and environmental science .

- Pharmaceutical Applications : The unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways. Its derivatives have shown promise in enzyme mimicry and as agents for ion separation .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Synthesis and Characterization

This compound can be synthesized through various methods including Michael addition reactions involving ethylenediamine. The synthesis process has been characterized using spectroscopic techniques such as NMR and IR spectroscopy .

Interaction with Metal Ions

The interaction of this compound with metal ions has been extensively studied. For instance:

- Cobalt(III) Complexes : The formation of cobalt(III) complexes using this ligand has demonstrated high selectivity and stability, which are essential for applications in analytical chemistry .

| Metal Ion | Binding Affinity | Biological Relevance |

|---|---|---|

| Cobalt(III) | High | Potential use in drug formulation |

| Copper(II) | Moderate | Catalytic applications |

| Zinc(II) | Moderate | Enzyme mimicry |

Therapeutic Applications

Several studies have explored the therapeutic potential of this compound:

- Cancer Treatment : Research indicates that metal complexes of this compound can bind to DNA and potentially induce apoptosis in cancer cells by forming interstrand cross-links similar to cisplatin .

- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4,8,11-Tetraazacyclotetradecane-5,12-dione, and what methodological considerations are critical for yield optimization?

- Answer: The synthesis of tetraazamacrocycles typically involves cyclocondensation reactions. For analogous compounds, multi-step protocols using thioureas, aldehydes, or carboxylic acids with Lewis acid catalysts (e.g., FeCl₃·6H₂O) have been employed. Key factors include stoichiometric control (e.g., 2:1 molar ratios of thiourea to carboxylic acid), temperature optimization (80–100°C), and catalyst selection to enhance cyclization efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the macrocycle .

Q. How should researchers characterize the structural and electronic properties of this macrocycle using spectroscopic methods?

- Answer: Use a combination of NMR (¹H/¹³C), IR, and mass spectrometry to confirm the macrocyclic structure. For electronic properties, UV-Vis spectroscopy can assess ligand-to-metal charge transfer in coordination complexes. X-ray crystallography is recommended for definitive structural elucidation, particularly to analyze conformational flexibility and hydrogen-bonding networks .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

- Answer: Store the compound in anhydrous, inert atmospheres at low temperatures (4°C) to prevent hydrolysis or oxidation. Regularly analyze purity via HPLC or TLC. Degradation products (e.g., CO or CO₂ under oxidative conditions) should be monitored using gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers design initial experiments to study the coordination chemistry of this macrocycle with transition metals?

- Answer: Begin with pH-dependent complexation studies using potentiometric titrations to determine protonation constants. Employ molar ratio methods (UV-Vis titration) to identify stoichiometry. For divalent metals (e.g., Cu²⁺), use spectroscopic techniques (EPR, XAS) to probe electronic structure and geometry .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this macrocycle?

- Answer: Apply a 2^k factorial design to evaluate factors like temperature, catalyst loading, and solvent polarity. Use response surface methodology (RSM) to model interactions between variables. For example, in analogous syntheses, FeCl₃ concentration and reaction time were identified as critical factors for yield optimization .

Q. How can contradictory data in complexation studies (e.g., variable binding constants) be resolved?

- Answer: Conduct competitive binding assays with reference ligands (e.g., EDTA) to validate selectivity. Re-examine experimental conditions (ionic strength, counterion effects) using multivariate analysis. Computational modeling (DFT) can reconcile discrepancies by predicting thermodynamic stability of complexes .

Q. What computational approaches are effective for modeling the macrocycle’s conformational dynamics and metal-binding affinity?

- Answer: Use density functional theory (DFT) to calculate ligand strain energy and preferred conformers. Molecular dynamics (MD) simulations in explicit solvent can predict flexibility. For metal binding, QM/MM methods optimize geometry and estimate binding constants .

Q. What advanced analytical techniques address challenges in detecting trace degradation products?

- Answer: High-resolution LC-MS/MS with isotopic labeling can identify sub-1% degradation species. Synchrotron-based techniques (e.g., XPS) characterize surface oxidation. For environmental leaching studies, use ICP-MS to track metal release from complexes .

Q. How can substituent engineering tailor the macrocycle’s geometry for specific applications (e.g., catalysis or sensing)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.